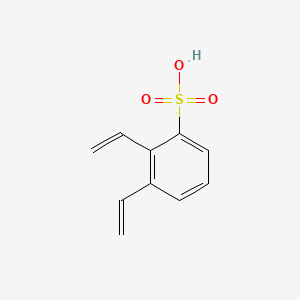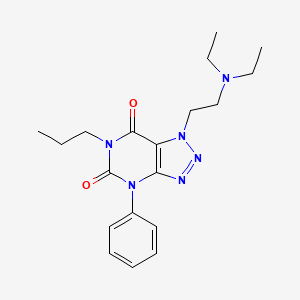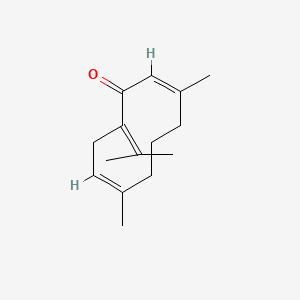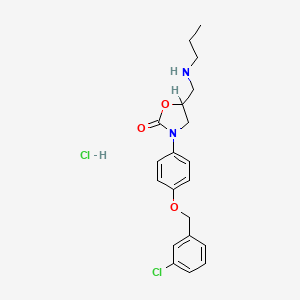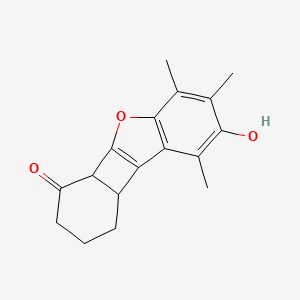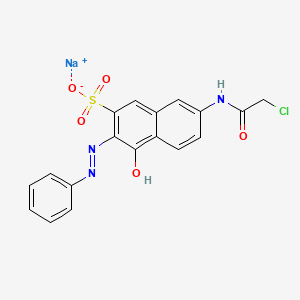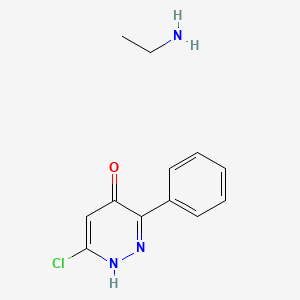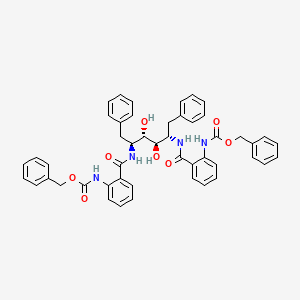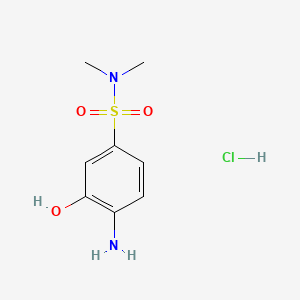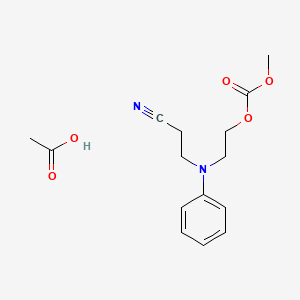![molecular formula C22H20BrNO B12693819 (4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone CAS No. 140620-49-1](/img/structure/B12693819.png)
(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro-44-2103: is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. It is a synthetic compound with unique properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ro-44-2103 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Initial Reaction: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form intermediate compounds.
Purification: The intermediates are purified using techniques such as recrystallization or chromatography.
Final Synthesis: The purified intermediates undergo further reactions, including oxidation or reduction, to form the final compound, Ro-44-2103.
Industrial Production Methods: Industrial production of Ro-44-2103 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: Ro-44-2103 undergoes various chemical reactions, including:
Oxidation: Ro-44-2103 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ro-44-2103 can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ro-44-2103 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ro-44-2103 involves its interaction with specific molecular targets and pathways:
Molecular Targets: Ro-44-2103 binds to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The compound may modulate signaling pathways, such as the MAPK or PI3K pathways, influencing cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Ro-44-2103 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like Ro-44-2102 and Ro-44-2104 share structural similarities with Ro-44-2103.
Uniqueness: Ro-44-2103 may exhibit higher potency, selectivity, or stability compared to its analogs, making it more suitable for specific applications.
Properties
CAS No. |
140620-49-1 |
|---|---|
Molecular Formula |
C22H20BrNO |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
(4-bromophenyl)-[4-[4-[(dimethylamino)methyl]phenyl]phenyl]methanone |
InChI |
InChI=1S/C22H20BrNO/c1-24(2)15-16-3-5-17(6-4-16)18-7-9-19(10-8-18)22(25)20-11-13-21(23)14-12-20/h3-14H,15H2,1-2H3 |
InChI Key |
NPAPCTREASFGKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
